
Disodium 6-((4,6-dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 6-((4,6-dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including textile dyeing and printing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 6-((4,6-dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves the reaction of the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a naphthol derivative, to form the azo dye.
Substitution Reaction: The resulting azo compound undergoes further substitution reactions with chlorinated triazine derivatives to introduce the triazinyl group.
Sulfonation: Finally, the compound is sulfonated to increase its solubility in water, resulting in the disodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 6-((4,6-dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The triazinyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the triazinyl group under mild conditions.
Major Products Formed
Oxidation Products: Depending on the extent of oxidation, various oxidation products can be formed, including quinones and other aromatic compounds.
Reduction Products: The primary reduction products are aromatic amines.
Substitution Products: Substitution reactions yield a variety of substituted triazine derivatives.
Applications De Recherche Scientifique
Disodium 6-((4,6-dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactivity.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in textile dyeing, printing, and as a colorant in various products.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The triazinyl group enhances the compound’s reactivity and allows for further functionalization. The sulfonate groups increase the compound’s solubility in water, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-amino-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-1-sulphonate
- Disodium 6-((4-chloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate
Uniqueness
Disodium 6-((4,6-dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate is unique due to the presence of the dichlorotriazinyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
70865-27-9 |
|---|---|
Formule moléculaire |
C21H14Cl2N6Na2O8S2 |
Poids moléculaire |
659.4 g/mol |
Nom IUPAC |
disodium;6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16Cl2N6O8S2.2Na/c1-29(21-25-19(22)24-20(23)26-21)11-4-3-10-7-16(39(34,35)36)17(18(30)13(10)8-11)28-27-14-6-5-12(37-2)9-15(14)38(31,32)33;;/h3-9,30H,1-2H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
Clé InChI |
QDTRFBUDYHJCDV-UHFFFAOYSA-L |
SMILES canonique |
CN(C1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)OC)S(=O)(=O)[O-])O)C4=NC(=NC(=N4)Cl)Cl.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



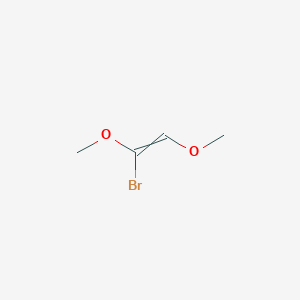
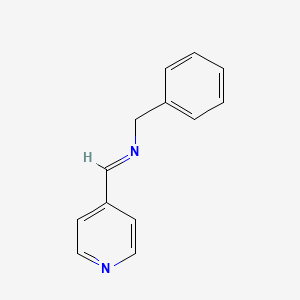
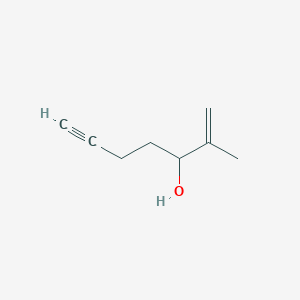
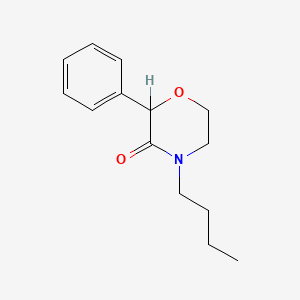
![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)




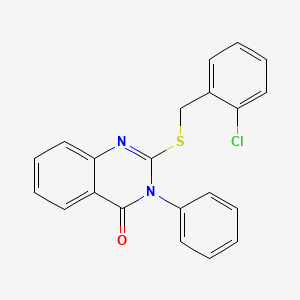
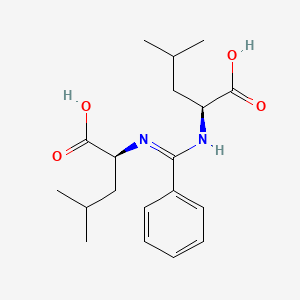
diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
